N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a dioxin ring, an oxadiazole ring, and a piperidine ring. Dioxins are a group of chemically related compounds that are persistent environmental pollutants . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Piperidine is a widely used building block in the synthesis of organic compounds .
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
One study focused on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This research highlights the importance of understanding how novel compounds are metabolized and eliminated from the human body, which is crucial for drug development. The study found that the compound was primarily eliminated via feces, with only a small percentage excreted unchanged through urine. The main route of metabolism involved oxidation of the benzofuran ring, illustrating the body's ability to modify and prepare complex molecules for elimination (Renzulli et al., 2011).
Pharmacokinetics and Safety Profile
Another study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of BIA 2-093, a new antiepileptic drug. This study provides insights into the processes involved in assessing a novel compound's potential therapeutic effects and safety for human use. The compound was well-tolerated at various doses, with a detailed analysis of its metabolic pathways, helping to predict its behavior in human physiology (Almeida & Soares-da-Silva, 2003).
Receptor Binding Studies
Research on the 5-HT(1A) receptor occupancy by a novel antagonist, DU 125530, underscores the importance of receptor-specific studies in developing new therapeutic agents. Such studies aim to understand how potential drugs interact with specific receptors in the brain, affecting their activity and, consequently, their therapeutic potential for conditions like anxiety and depression (Rabiner et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with theJanus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that transduces cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
This prevents the JAKs from triggering the STAT proteins that lead to cell proliferation and survival .
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . By inhibiting JAK1, the compound could potentially disrupt these processes .
Pharmacokinetics
Similar compounds have been optimized through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests help to determine the compound’s absorption, distribution, metabolism, and excretion, as well as its potential for cardiac toxicity .
Result of Action
Inhibition of jak1 can lead to reduced inflammation and immune response, which could potentially be beneficial in conditions such as rheumatoid arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other compounds or drugs could potentially affect its metabolism and excretion . Additionally, factors such as pH and temperature could potentially affect its stability .
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-28(23,24)21-7-3-2-4-12(21)15(22)18-17-20-19-16(27-17)11-5-6-13-14(10-11)26-9-8-25-13/h5-6,10,12H,2-4,7-9H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHCNDFEAIUNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.